HDAC Enzyme Inhibitory Activity: MC2392 vs. MS-275
MC2392 displays essentially no HDAC inhibitory activity in vitro, in stark contrast to its parent compound MS-275, which is a potent class I HDAC inhibitor [1]. The paper explicitly states that despite incorporating the 2-aminoanilide HDAC-inhibitor tail of MS-275, MC2392 'elicits weak ATRA and essentially no HDACi activity in vitro or in vivo' [1]. This is not a marginal reduction but a near-complete loss of standalone HDAC inhibition.
| Evidence Dimension | In vitro HDAC enzyme inhibition |
|---|---|
| Target Compound Data | Essentially no HDACi activity detectable (qualitative, multiple assay formats) |
| Comparator Or Baseline | MS-275 (entinostat): potent class I HDAC inhibitor with reported IC50 values in the sub-micromolar range for HDAC1/2/3 |
| Quantified Difference | Near-complete loss of standalone HDAC inhibitory function vs. the parent HDACi pharmacophore |
| Conditions | In vitro HDAC enzyme assays and cellular HDAC inhibition assays as described in De Bellis et al. (2014) |
Why This Matters
Users seeking a compound with conventional HDAC inhibitory activity should select MS-275 or SAHA; MC2392's value lies precisely in its lack of broad HDAC inhibition, enabling context-specific targeting of the PML-RARα-HDAC complex.
- [1] De Bellis F, Carafa V, Conte M, Rotili D, Petraglia F, Matarese F, Françoijs KJ, Ablain J, Valente S, Castellano R, Goubard A, Collette Y, Mandoli A, Martens JH, de Thé H, Nebbioso A, Mai A, Stunnenberg HG, Altucci L. Context-selective death of acute myeloid leukemia cells triggered by the novel hybrid retinoid-HDAC inhibitor MC2392. Cancer Res. 2014 Apr 15;74(8):2328-39. doi: 10.1158/0008-5472.CAN-13-2568. View Source
